molecular formula C17H18O4 B14593162 1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one CAS No. 61080-73-7

1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one

Katalognummer: B14593162
CAS-Nummer: 61080-73-7
Molekulargewicht: 286.32 g/mol
InChI-Schlüssel: QFWVQUQINVNNBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, hydroxy, methoxy, and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:

    Benzylation: Introduction of the benzyloxy group to the aromatic ring.

    Hydroxylation: Introduction of the hydroxy group.

    Methoxylation: Introduction of the methoxy group.

    Methylation: Introduction of the methyl group.

    Acylation: Introduction of the ethanone group.

Each of these steps requires specific reagents and conditions. For example, benzylation can be achieved using benzyl chloride and a base, while hydroxylation might involve the use of hydrogen peroxide and a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ethanone group would yield an alcohol.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[4-(Benzyloxy)-2-hydroxy-3-methylphenyl]ethan-1-one: Lacks the methoxy group.

    1-[4-(Benzyloxy)-6-hydroxy-3-methylphenyl]ethan-1-one: Lacks the methoxy group.

    1-[4-(Benzyloxy)-6-hydroxy-2-methoxyphenyl]ethan-1-one: Lacks the methyl group.

Uniqueness

1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups, along with the benzyloxy and methyl groups, provides a unique set of properties that can be exploited in various applications.

Eigenschaften

CAS-Nummer

61080-73-7

Molekularformel

C17H18O4

Molekulargewicht

286.32 g/mol

IUPAC-Name

1-(6-hydroxy-2-methoxy-3-methyl-4-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C17H18O4/c1-11-15(21-10-13-7-5-4-6-8-13)9-14(19)16(12(2)18)17(11)20-3/h4-9,19H,10H2,1-3H3

InChI-Schlüssel

QFWVQUQINVNNBV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C(=C1OC)C(=O)C)O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.